N'-(4-BROMOPHENYL)-N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE
Description
N’-(4-BROMOPHENYL)-N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a bromophenyl group, a fluorobenzoyl group, and a piperazine ring
Properties
IUPAC Name |
N'-(4-bromophenyl)-N-[2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3/c22-16-4-6-18(7-5-16)25-20(29)19(28)24-8-9-26-10-12-27(13-11-26)21(30)15-2-1-3-17(23)14-15/h1-7,14H,8-13H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXMDUFDJYAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-BROMOPHENYL)-N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(4-BROMOPHENYL)-N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups in place of the bromine atom.
Scientific Research Applications
N’-(4-BROMOPHENYL)-N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N’-(4-BROMOPHENYL)-N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the bromophenyl and fluorobenzoyl groups can modulate the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-3-FLUOROBENZAMIDE: Shares the bromophenyl and fluorobenzoyl groups but lacks the piperazine ring.
Benzamide, N-(4-fluorophenyl)-3-bromo-: Similar structure but different functional groups.
Uniqueness
N’-(4-BROMOPHENYL)-N-{2-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to the combination of its functional groups and the presence of the piperazine ring, which can significantly influence its chemical properties and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
